molecular formula C11H13N3O2 B1316649 Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-55-0

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1316649
CAS No.: 132272-55-0
M. Wt: 219.24 g/mol
InChI Key: LUFZFPACGZLWDL-UHFFFAOYSA-N
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Description

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used as a core structure in pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is found in many drugs, making it a privileged structure in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies . Additionally, this compound can bind to specific proteins, altering their function and leading to changes in cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered gene expression patterns and metabolic shifts . These effects can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage threshold is crucial for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to reduced DNA replication and cell proliferation . These interactions highlight its potential as a therapeutic agent in targeting specific metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, leading to more effective modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) under aqueous conditions . The reaction proceeds through a cycloisomerization process, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve metal-catalyzed coupling reactions. Common catalysts include copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) . These methods, however, often require undesirable solvents and high temperatures, making them less environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to different biological activities and applications .

Properties

IUPAC Name

ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)8-6-14-5-4-7(2)9(12)10(14)13-8/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFZFPACGZLWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563688
Record name Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132272-55-0
Record name Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

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